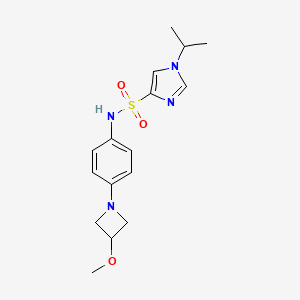

1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-12(2)20-10-16(17-11-20)24(21,22)18-13-4-6-14(7-5-13)19-8-15(9-19)23-3/h4-7,10-12,15,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAOOMMMIVIULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonamide Group: Sulfonamide groups are often introduced via sulfonyl chlorides reacting with amines under basic conditions.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

Final Coupling: The final step involves coupling the azetidine-containing intermediate with the imidazole-sulfonamide intermediate under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the synthesis of novel polymers.

Biology:

Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for biochemical studies.

Medicine:

Drug Development: Its unique structure may be explored for therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry:

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, through its sulfonamide and imidazole groups. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Findings :

Core Structure Variations: The target compound’s imidazole-sulfonamide core contrasts with the pyrazolo-pyrimidine-sulfonamide in and the benzodioxole-carboxamide in . Sulfonamide derivatives are broadly used in enzyme inhibition (e.g., carbonic anhydrase, COX-2), but the core heterocycle dictates target specificity.

Substituent Effects :

- The 3-methoxyazetidine group (present in the target compound and ) is associated with improved pharmacokinetic properties. Its small ring size reduces steric hindrance while the methoxy group may modulate metabolic oxidation.

- Isopropyl sulfonamide substituents (common in the target compound and ) contribute to hydrophobic interactions in binding pockets, as seen in kinase inhibitors.

Physicochemical Properties :

- Compounds with azetidine (e.g., target compound, ) typically exhibit higher melting points and better solubility than bulkier heterocycles like thiopyran ().

- The pyrazolo-pyrimidine derivative () has a higher molecular mass (616.9 vs. ~400–500 for imidazole derivatives), which may influence permeability and dosing.

Research Implications

The structural uniqueness of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide positions it as a candidate for targeting sulfonamide-sensitive pathways with optimized pharmacokinetics. However, further studies are required to validate its biological activity and compare its efficacy directly with analogs like those in (kinase inhibition) and (crystalline stability).

Biological Activity

1-Isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a sulfonamide group, an imidazole ring, and a substituted phenyl group, which together confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is , with a molecular weight of 350.4 g/mol. The structural characteristics include:

- Imidazole ring : Contributes to the compound's reactivity and biological activity.

- Sulfonamide group : Known for its antibacterial properties.

- Isopropyl group : Provides steric hindrance that may influence binding affinity to biological targets.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity , particularly against various bacterial strains. Research indicates that compounds with sulfonamide groups often exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 25 |

| Bacillus subtilis | 30 |

| Klebsiella pneumoniae | 22 |

The above table summarizes findings from studies where the compound was tested using standard methods such as the Kirby-Bauer disk diffusion technique.

The mechanism of action for sulfonamides generally involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. The specific structural features of 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide may enhance its binding affinity to target enzymes involved in this pathway, potentially leading to effectiveness against resistant bacterial strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for precise control over its structure. Understanding the SAR is crucial for optimizing its biological activity. For instance, modifications to the phenyl or azetidine groups may enhance antimicrobial potency or reduce side effects.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Strong antibacterial |

| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor |

| Mefenamic acid | Non-steroidal anti-inflammatory | Anti-inflammatory |

This table illustrates how similar compounds have been characterized in terms of their structure and corresponding biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole-containing compounds in various therapeutic contexts. For example, research has shown that imidazole derivatives can exhibit a wide range of pharmacological activities including:

- Antitumor

- Antiviral

- Anti-inflammatory

These findings suggest that further exploration into the pharmacological profiles of compounds like 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide?

- The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reaction of 1-isopropylimidazole-4-sulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline under controlled conditions (e.g., inert atmosphere, base catalysis) to form the sulfonamide bond .

- Functional Group Modifications : Introduction of the 3-methoxyazetidine moiety via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., reflux in DMF with K₂CO₃) .

- Purification : Column chromatography or recrystallization to isolate the target compound, verified by TLC/HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., imidazole protons at δ 7.2–7.8 ppm, azetidine methoxy group at δ 3.2–3.5 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁N₄O₃S: 365.13) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, base strength, temperature) to identify optimal conditions. For example:

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, DCM | DMF | 78% → 85% |

| Base | Et₃N, K₂CO₃, NaOH | K₂CO₃ | 72% → 88% |

| Temperature | 25°C, 50°C, 80°C | 50°C | Reduced by-products |

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- By-Product Analysis :

- HPLC-MS : Detect impurities (e.g., unreacted aniline or sulfonyl chloride derivatives) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

Q. What strategies are used to evaluate the compound’s biological activity in vitro?

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.